molecular formula C30H32N4O3 B11689220 2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11689220
M. Wt: 496.6 g/mol
InChI Key: OZPHOUWOQGNFCA-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrobenzo[a]phenanthridinone core with multiple substituents, including a nitrophenyl group and a methylpiperazinyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Methylpiperazinyl Group: This step involves the nucleophilic substitution reaction where the piperazine derivative is introduced using reagents like methylpiperazine and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methylpiperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Methylpiperazine with suitable catalysts like triethylamine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methylpiperazinyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its tetrahydrobenzo[a]phenanthridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H32N4O3

Molecular Weight

496.6 g/mol

IUPAC Name

2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C30H32N4O3/c1-30(2)17-22-27-21-7-5-4-6-19(21)8-10-23(27)31-29(28(22)26(35)18-30)20-9-11-24(25(16-20)34(36)37)33-14-12-32(3)13-15-33/h4-11,16,29,31H,12-15,17-18H2,1-3H3

InChI Key

OZPHOUWOQGNFCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCN(CC6)C)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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